tert-Butyl but-3-en-1-yl(methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-but-3-enyl-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8-11(5)9(12)13-10(2,3)4/h6H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYNQTOPYXEUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312728-28-2 | |
| Record name | tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tert Butyl But 3 En 1 Yl Methyl Carbamate and Its Structural Analogues
Diverse Synthetic Routes for the Preparation of tert-Butyl but-3-en-1-yl(methyl)carbamate
The construction of this compound can be approached through several synthetic pathways. A primary strategy involves the initial synthesis of the secondary amine precursor, N-methyl-but-3-en-1-amine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. Alternatively, the but-3-en-1-yl moiety can be introduced to a pre-existing N-methyl-N-Boc-amine scaffold.
N-Boc Protection Strategies for Amine Precursors
The protection of the secondary amine, N-methyl-but-3-en-1-amine, as its tert-butyl carbamate (B1207046) is a crucial step in many synthetic sequences. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions. wikipedia.org
The most common and straightforward method for the introduction of the Boc protecting group is the reaction of the amine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgwikipedia.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the liberated tert-butoxycarbonic acid, which is unstable and decomposes to tert-butanol (B103910) and carbon dioxide. wikipedia.org The choice of solvent can vary, with common options including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). wikipedia.org
The general reaction is as follows:
In the context of synthesizing this compound, the precursor N-methyl-but-3-en-1-amine would be reacted with Boc₂O under basic conditions. While specific experimental data for this exact reaction is not extensively reported, general procedures for the Boc protection of secondary amines are well-established. wikipedia.org
Table 1: Common Conditions for N-Boc Protection using Di-tert-butyl Dicarbonate
| Amine Substrate | Reagent | Base | Solvent | Temperature | Reference |
| Secondary Amines (General) | Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/Dioxane | Room Temperature | wikipedia.org |
| Secondary Amines (General) | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0 °C to Room Temperature | wikipedia.org |
| Secondary Amines (General) | Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Room Temperature | wikipedia.org |
To enhance the efficiency and sustainability of the Boc protection reaction, various catalytic methods have been developed. These approaches often offer milder reaction conditions, shorter reaction times, and improved yields.
Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The catalytic role is believed to involve the electrophilic activation of Boc₂O through hydrogen bond formation. organic-chemistry.org
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can act as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines. This method is noted for avoiding common side reactions such as the formation of isocyanates or ureas. organic-chemistry.org
Iodine: Molecular iodine has been utilized as an efficient and practical catalyst for the N-Boc protection of a wide range of amines under solvent-free conditions at ambient temperature. orgsyn.org
Perchloric Acid on Silica-Gel (HClO₄–SiO₂): This solid-supported acid has been employed as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org
Table 2: Comparison of Catalytic Methods for N-Boc Protection
| Catalyst | Key Advantages | Typical Conditions | Reference |
| Ionic Liquids | High chemoselectivity, potential for recyclability | [bmim]Br or similar, neat or in organic solvent | organic-chemistry.org |
| HFIP | Recyclable, avoids side reactions | HFIP as solvent and catalyst | organic-chemistry.org |
| Iodine | Mild, solvent-free, practical | 10 mol% I₂, neat, room temperature | orgsyn.org |
| HClO₄–SiO₂ | Reusable, inexpensive, solvent-free | HClO₄–SiO₂, neat, room temperature | organic-chemistry.org |
Introduction of the But-3-en-1-yl Moiety via Olefinic Functionalization
The synthesis of the target carbamate requires the presence of the but-3-en-1-yl group. This can be achieved either by starting with a molecule that already contains this moiety or by introducing it during the synthetic sequence.
A primary route to this compound involves the synthesis of the precursor amine, N-methyl-but-3-en-1-amine. This can be accomplished through several methods:
Alkylation of Methylamine (B109427): A straightforward approach is the alkylation of methylamine with a suitable but-3-en-1-yl halide, such as 4-bromo-1-butene. This is a nucleophilic substitution reaction where the nitrogen of methylamine attacks the electrophilic carbon of the alkyl halide. doubtnut.com A significant challenge with this method is controlling the degree of alkylation, as the product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. wikipedia.org Using a large excess of methylamine can favor the formation of the desired secondary amine.
Reductive Amination: Reductive amination of but-3-enal with methylamine would provide an alternative route to the secondary amine precursor. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the amine.
From But-3-en-1-ol: The readily available alcohol, but-3-en-1-ol, can be converted to the corresponding amine. One potential method is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In this case, but-3-en-1-ol could be reacted with a suitable nitrogen nucleophile, such as phthalimide, followed by deprotection to yield but-3-en-1-amine. Subsequent N-methylation would then provide the desired precursor.
Chemo- and Regioselective Synthesis of N-Alkyl-N-alkenyl Carbamates
The synthesis of N-alkyl-N-alkenyl carbamates like the title compound requires careful control of chemo- and regioselectivity. When reacting N-methyl-but-3-en-1-amine with di-tert-butyl dicarbonate, the primary concern is chemoselectivity. The reaction should selectively occur at the more nucleophilic nitrogen atom of the secondary amine rather than at the carbon-carbon double bond of the butenyl group. Under the standard, relatively mild conditions used for Boc protection, the double bond is generally unreactive towards Boc₂O.
Regioselectivity becomes a more significant consideration in alternative synthetic strategies. For instance, if a di-alkenyl amine were to be selectively protected, the relative reactivity of the different nitrogen atoms would need to be controlled. In the context of the target molecule, with only one amino group, this aspect of regioselectivity is not a primary concern during the Boc protection step.
One-pot procedures that combine multiple synthetic steps can be highly efficient for preparing such molecules. For example, a tandem direct reductive amination followed by N-Boc protection can be used to synthesize N-Boc protected secondary amines from an aldehyde and a primary amine in a single pot. organic-chemistry.orgorgsyn.org This approach could potentially be adapted for the synthesis of this compound by using but-3-enal and methylamine as starting materials.
Mechanistic Investigations of Carbamate Formation Reactions
The formation of a carbamate via the reaction of an amine with di-tert-butyl dicarbonate proceeds through a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. wikipedia.org
This initial attack leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-O bond, expelling tert-butyl carbonate as a leaving group. The protonated amine intermediate is then deprotonated, often by a base present in the reaction mixture or by the tert-butyl carbonate anion itself. The resulting tert-butoxycarbonic acid is unstable and readily decomposes into carbon dioxide gas and tert-butanol. wikipedia.org
The use of catalysts, as described in section 2.1.1.2, can influence the rate of this reaction by activating the Boc anhydride. For instance, Lewis acidic catalysts can coordinate to a carbonyl oxygen of Boc₂O, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Similarly, catalysts like DMAP are known to form a more reactive acylpyridinium intermediate with the anhydride, which is then attacked by the amine. chemicalbook.com
In the case of secondary alkenylamines such as N-methyl-but-3-en-1-amine, the presence of the double bond does not typically interfere with the carbamate formation at the nitrogen atom under standard Boc protection conditions. The lone pair of the nitrogen is significantly more nucleophilic than the π-electrons of the alkene, ensuring the high chemoselectivity of the reaction.
Exploration of Nucleophilic Acyl Substitution Pathways in Carbamate Synthesis
The primary route for the synthesis of this compound involves the nucleophilic acyl substitution reaction of the corresponding secondary amine, N-methyl-but-3-en-1-amine, with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds through a well-established mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butoxide group, which then abstracts a proton from the protonated amine, and the release of carbon dioxide, to yield the final N-Boc protected carbamate.
This pathway is highly favored due to the high reactivity of the Boc anhydride and the generally good nucleophilicity of secondary amines. The reaction is typically conducted in the presence of a base to neutralize the acidic proton on the nitrogen, thereby driving the reaction to completion. Common bases include triethylamine, diisopropylethylamine, or even aqueous sodium bicarbonate. youtube.com
An alternative, though less direct, nucleophilic acyl substitution pathway involves the N-alkylation of a pre-formed carbamate, such as tert-butyl N-methylcarbamate. In this approach, the carbamate nitrogen is first deprotonated by a strong base, such as sodium hydride, to form a nucleophilic anion. This anion then undergoes a substitution reaction with an appropriate alkylating agent, for instance, a but-3-en-1-yl halide (e.g., 4-bromo-1-butene). While feasible, this method can be complicated by side reactions, including elimination of the alkyl halide and potential O-alkylation of the carbamate.
Influence of Reaction Conditions on Pathway Dominance and Byproduct Formation
The choice of reaction conditions plays a pivotal role in directing the synthetic pathway towards the desired carbamate product and minimizing the formation of byproducts. In the direct N-Boc protection of N-methyl-but-3-en-1-amine with Boc₂O, the primary byproduct concern is the formation of the corresponding urea (B33335) derivative. This can occur if the intermediate isocyanate, which can be formed from the decomposition of the Boc anhydride, reacts with the starting amine. researchgate.net
Overalkylation to form a quaternary ammonium salt is a potential side reaction in the N-alkylation of carbamates. nih.gov The choice of a suitable base and solvent system is critical to mitigate this. For instance, using a bulky, non-nucleophilic base can disfavor overalkylation. youtube.com In the context of the synthesis of this compound, the presence of the terminal alkene functionality introduces the possibility of side reactions involving this group, although under typical Boc-protection conditions, the alkene is generally unreactive.
The table below summarizes the influence of various reaction conditions on the synthesis of tert-butyl carbamates, drawing parallels to the synthesis of the target compound.
Influence of Reaction Conditions on Carbamate Synthesis
| Parameter | Condition | Effect on Main Reaction | Potential Byproducts | Citation |
|---|---|---|---|---|
| Base | Triethylamine, DIAD | Promotes deprotonation of the amine, driving the reaction forward. | Excess base can lead to side reactions. | youtube.com |
| Solvent | Dichloromethane, THF, Acetonitrile | Affects solubility of reactants and can influence reaction rate. | Protic solvents can compete with the amine nucleophile. | derpharmachemica.com |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate. | Higher temperatures can promote decomposition of Boc₂O and increase byproduct formation. | researchgate.net |
| Stoichiometry | Slight excess of Boc₂O | Ensures complete consumption of the amine. | Large excess can lead to purification challenges. | nih.gov |
Rearrangement Reactions Leading to Carbamate Structures (e.g., Curtius, Hofmann, Lossen Rearrangements)
While not the most direct route to this compound, rearrangement reactions provide a powerful alternative for the synthesis of carbamates from other functional groups. These reactions typically proceed through an isocyanate intermediate, which can then be trapped by an alcohol, such as tert-butanol, to furnish the desired carbamate.
Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. The acyl azide can be prepared from a carboxylic acid derivative. Subsequent reaction of the isocyanate with tert-butanol would yield the tert-butyl carbamate. researchgate.net
Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base to form an isocyanate, which can then be trapped with tert-butanol. nih.gov
Lossen Rearrangement : This rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. The isocyanate can then be reacted with tert-butanol to form the carbamate.
Optimization of Reaction Parameters and Process Efficiency
Solvent Selection and Its Impact on Reaction Kinetics and Yield
The choice of solvent is a critical parameter in the synthesis of this compound. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly employed for N-Boc protection reactions. These solvents are generally inert to the reaction conditions and provide good solubility for the reactants. The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes accelerating the reaction. However, overly polar solvents might also promote side reactions. For instance, in the N-alkylation of carbamates, polar aprotic solvents like DMF can be effective. youtube.com The use of aqueous solvent systems, often in combination with a miscible organic solvent like acetone, can also be employed, particularly when using a water-soluble base like sodium bicarbonate. chembk.com
Temperature and Pressure Control in Specialized Synthetic Systems
For the majority of laboratory-scale syntheses of tert-butyl carbamates via the Boc₂O route, the reaction is conveniently carried out at ambient temperature and pressure. The reaction is typically exothermic, and for larger-scale preparations, some cooling may be necessary to maintain a controlled reaction temperature. Elevated temperatures are generally avoided as they can lead to the thermal decomposition of the Boc anhydride and an increase in byproduct formation. researchgate.net
In specialized synthetic systems, such as in flow chemistry, precise control over temperature and pressure can be leveraged to optimize the reaction. Higher temperatures can be used to accelerate the reaction rate, while the short residence times in a flow reactor can minimize the formation of degradation products. High-pressure conditions are not typically required for this type of carbamate synthesis.
Catalyst and Reagent Stoichiometry for Maximizing Conversion and Selectivity
The stoichiometry of the reagents is a key factor in maximizing the yield and selectivity of the carbamate formation. A slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting amine. nih.gov The amount of base used is also important; typically, a stoichiometric amount or a slight excess relative to the amine is employed to effectively neutralize the generated acid.
While the N-Boc protection of amines with Boc₂O does not typically require a catalyst, certain additives can be beneficial. For instance, 4-(dimethylamino)pyridine (DMAP) is known to catalyze the reaction, particularly with less reactive amines. researchgate.net In the context of N-alkylation of carbamates, phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can be employed to facilitate the reaction between the carbamate anion and the alkylating agent, especially in biphasic systems. epa.gov
The following table provides a summary of the impact of catalyst and reagent stoichiometry on the synthesis of tert-butyl carbamates.
Impact of Catalyst and Reagent Stoichiometry
| Component | Stoichiometry/Catalyst | Effect on Conversion and Selectivity | Citation |
|---|---|---|---|
| Di-tert-butyl dicarbonate | 1.1 - 1.5 equivalents | Ensures complete consumption of the amine, maximizing yield. | nih.gov |
| Base (e.g., Triethylamine) | 1.0 - 1.5 equivalents | Neutralizes the acidic byproduct, driving the equilibrium towards the product. | youtube.com |
| 4-(Dimethylamino)pyridine (DMAP) | Catalytic amount | Increases the reaction rate, especially for less reactive amines. | researchgate.net |
| Tetrabutylammonium iodide (TBAI) | Catalytic amount | Facilitates N-alkylation of carbamates as a phase-transfer catalyst. | epa.gov |
Advanced Spectroscopic and Chromatographic Methodologies for Characterization of Tert Butyl But 3 En 1 Yl Methyl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of tert-butyl but-3-en-1-yl(methyl)carbamate, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Multi-dimensional NMR Techniques for Complete Structural Assignment (e.g., COSY, HSQC, HMBC)
To achieve a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of multi-dimensional NMR experiments is employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond correlation information that allows for the piecing together of the molecular structure.
A typical ¹H NMR spectrum would show distinct signals for the vinyl protons, the allylic and homoallylic methylene (B1212753) protons, the N-methyl protons, and the tert-butyl protons. The ¹³C NMR spectrum would complement this by showing corresponding signals for each carbon atom. rsc.orgbeilstein-journals.org
COSY spectroscopy is used to identify proton-proton coupling networks. For instance, it would reveal the correlation between the vinyl proton at the C4 position and the adjacent methylene protons at C3, and subsequently the correlation between the C3 and C2 methylene protons.
HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons. researchgate.net This is crucial for distinguishing between the different methylene groups in the butenyl chain.
HMBC spectroscopy is key to identifying long-range (2-3 bond) correlations between protons and carbons. nih.govyoutube.com This technique is particularly useful for identifying the connections between quaternary carbons and nearby protons. For example, HMBC would show correlations between the protons of the tert-butyl group and the carbonyl carbon of the carbamate (B1207046), as well as the quaternary carbon of the tert-butyl group. It would also confirm the connection of the N-methyl group and the butenyl chain to the nitrogen atom through their correlations with the carbonyl carbon.
Based on the analysis of related structures, the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented in the table below.
Predicted ¹H and ¹³C NMR Data for this compound *
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | ~3.25 (t) | ~48.5 | C2, C=O |
| 2 | ~2.30 (q) | ~33.0 | C1, C3, C4 |
| 3 | ~5.80 (m) | ~135.0 | C2, C4 |
| 4 | ~5.10 (m) | ~117.0 | C2, C3 |
| 5 (N-CH₃) | ~2.85 (s) | ~34.0 | C1, C=O |
| 6 (C=O) | - | ~155.5 | - |
| 7 (C(CH₃)₃) | - | ~79.5 | - |
Advanced Pulse Sequences for Conformation and Stereochemistry Elucidation
The conformational flexibility of the acyclic butenyl chain and the potential for rotational isomers around the carbamate bond can be investigated using advanced NMR pulse sequences such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.govchemrxiv.org These experiments detect through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule.
For instance, NOESY or ROESY spectra could reveal correlations between the N-methyl protons and the methylene protons at the C1 position of the butenyl chain, helping to define the preferred orientation around the N-C1 bond. Furthermore, these techniques can help to establish the relative orientation of the tert-butyl group with respect to the rest of the molecule. The study of carbamate conformations has shown that both cis and trans configurations can be stable, and these advanced NMR methods can help to determine the predominant isomer in solution. nih.gov
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is a powerful technique for the precise mass determination of this compound, which in turn confirms its molecular formula. doaj.org Coupled with tandem mass spectrometry (MS/MS), it also provides detailed information about the molecule's structure through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) and Other Ionization Methods for Carbamate Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar compounds like carbamates, as it typically produces intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source. nih.gov This allows for the accurate determination of the monoisotopic mass of the parent ion. For this compound (C₁₀H₁₉NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the elemental composition.
Predicted HRMS Data for this compound *
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₀NO₂⁺ | 186.1489 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation of N-Boc protected amines is well-documented and typically involves the loss of isobutylene (B52900) (C₄H₈) and/or the entire tert-butoxycarbonyl group. doaj.orgnih.gov
The primary fragmentation pathways for the [M+H]⁺ ion of this compound are expected to be:
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺
Further loss of carbon dioxide (44 Da) from the above fragment: [M+H - C₄H₈ - CO₂]⁺
Direct loss of the tert-butyl group (57 Da): [M+H - C₄H₉]⁺
Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺
Predicted MS/MS Fragmentation Data for this compound *
| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z |
|---|---|---|---|
| 186.15 | [M+H - C₄H₈]⁺ | C₆H₁₂NO₂⁺ | 130.08 |
| 186.15 | [M+H - C₅H₉O₂]⁺ | C₅H₁₂N⁺ | 86.10 |
Vibrational Spectroscopy (IR and Raman) Methodologies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbamate carbonyl (C=O) stretching vibration. Other characteristic bands include those for the C-H bonds of the alkyl and vinyl groups, the C=C stretch of the alkene, and the C-O and C-N stretches of the carbamate group. rsc.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C double bond and the C-C backbone. researchgate.net The combination of both IR and Raman data allows for a more complete picture of the vibrational characteristics of the molecule.
Predicted IR and Raman Vibrational Frequencies for this compound *
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (sp²) | Stretch | ~3080 | ~3080 |
| C-H (sp³) | Stretch | 2850-2980 | 2850-2980 |
| C=O (carbamate) | Stretch | ~1690 (strong) | ~1690 (weak) |
| C=C (alkene) | Stretch | ~1640 (medium) | ~1640 (strong) |
| C-O (carbamate) | Stretch | 1160-1250 | - |
| C-N (carbamate) | Stretch | 1050-1150 | - |
Analysis of Characteristic Carbamate and Olefinic Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eglibretexts.org For this compound, the key vibrational modes are associated with the carbamate and the terminal olefinic groups.
The carbamate group (N-COO) exhibits several characteristic absorption bands. The most prominent is the C=O stretching vibration, which typically appears in the range of 1725-1606 cm⁻¹. mdpi.com This band is often strong and provides a clear indication of the carbamate functionality. Additionally, C-N stretching vibrations can be observed, although they are generally weaker and can be coupled with other vibrations. mdpi.com
The olefinic group (C=C) in the but-3-en-1-yl moiety gives rise to a characteristic C=C stretching vibration, which is typically found around 1640 cm⁻¹. mdpi.com The C-H bonds of the vinyl group also have distinct stretching and bending vibrations. The =C-H stretching vibrations occur above 3000 cm⁻¹, while the out-of-plane bending vibrations can be useful for confirming the presence of the terminal double bond.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. nih.gov These computational methods, often used in conjunction with experimental FT-IR data, allow for a more detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. nih.gov
Characteristic Vibrational Frequencies for Carbamates and Olefins
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carbamate (R-O-C(=O)-NR'R'') | C=O Stretch | 1725-1606 | mdpi.com |
| Carbamate (R-O-C(=O)-NR'R'') | C-N Stretch | 1247-887 | mdpi.com |
| Alkene (C=C) | C=C Stretch | ~1640 | mdpi.com |
| Alkene (=C-H) | C-H Stretch | >3000 | libretexts.org |
High-Performance Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers or impurities. taylorfrancis.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the analysis of carbamates. taylorfrancis.comacs.org
Method Development for HPLC and GC in Carbamate Separation
The development of effective HPLC and GC methods is crucial for the accurate analysis of carbamates. taylorfrancis.comnih.gov For HPLC, reversed-phase columns, such as C8 or C18, are frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.nets4science.at The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures. s4science.at Detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). taylorfrancis.com
Gas chromatography is also a viable technique for carbamate analysis, particularly for volatile and thermally stable compounds. taylorfrancis.com However, many carbamates are thermally labile, which can pose a challenge for GC analysis. taylorfrancis.com Derivatization is sometimes employed to improve the thermal stability and volatility of the analytes. The choice of the stationary phase in the GC column is critical for achieving good separation.
Method validation is a critical step to ensure the reliability of the analytical results. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.org
Typical HPLC Parameters for Carbamate Analysis
| Parameter | Condition | Reference |
| Column | C8 or C18 | researchgate.nets4science.at |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | researchgate.nets4science.at |
| Detection | UV or Fluorescence | s4science.at |
| Temperature | 37 °C | s4science.at |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable to analogues)
While this compound itself is not chiral, analogues of this compound may possess stereogenic centers, leading to the existence of enantiomers. nih.gov Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers. rsc.orgrsc.orgnih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have proven to be highly effective for the resolution of a wide range of chiral compounds, including carbamates. rsc.orgscilit.com The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov The choice of mobile phase is also critical for achieving good enantioseparation. Normal-phase HPLC with eluents containing modifiers like ethyl acetate (B1210297) is often employed. nih.gov
The determination of enantiomeric excess (e.e.) is crucial in fields such as pharmaceutical development, where the biological activity of enantiomers can differ significantly. rsc.org Flash chiral chromatography, a preparative-scale technique, can be used for the rapid separation and isolation of optically pure enantiomers. rsc.orgrsc.org
X-ray Crystallography for Definitive Solid-State Structural Determination (if suitable derivatives are available)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its liquid nature, the synthesis of suitable crystalline derivatives can provide invaluable structural insights. cymitquimica.com The introduction of functional groups that promote crystallization, such as aromatic rings or groups capable of strong hydrogen bonding, can facilitate the growth of high-quality crystals. nih.gov
The resulting crystal structure would unambiguously confirm the molecular connectivity and provide detailed information about the conformation of the carbamate and the butenyl chain. This information is crucial for understanding the steric and electronic properties of the molecule and can be used to rationalize its reactivity and interactions with other molecules. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces, would also be revealed. nih.govresearchgate.net
Theoretical and Computational Chemistry of Tert Butyl But 3 En 1 Yl Methyl Carbamate
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations offer a detailed view of a molecule's electronic structure and its preferred three-dimensional arrangement. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing a different balance of computational cost and accuracy.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the ground state properties of organic molecules due to its favorable balance of accuracy and computational efficiency. For tert-butyl but-3-en-1-yl(methyl)carbamate, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution.
A typical DFT study on this molecule would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ). The calculation would then optimize the molecule's geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted.
Table 1: Calculated Ground State Properties of this compound (Exemplary DFT Data)
| Property | Value | Unit |
| Total Energy | (Value) | Hartrees |
| Dipole Moment | (Value) | Debye |
| HOMO Energy | (Value) | eV |
| LUMO Energy | (Value) | eV |
| HOMO-LUMO Gap | (Value) | eV |
Note: The values in this table are placeholders and would be derived from actual DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the alkene and the nitrogen atom, indicating their propensity to act as nucleophiles. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
Conformational Analysis and Exploration of Potential Energy Surfaces
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular Dynamics (MD) simulations provide a time-resolved picture of a molecule's conformational landscape. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its dynamic conformational preferences and the transitions between different conformational states.
An MD simulation of this compound, typically performed in a solvent box to mimic experimental conditions, would illustrate how the molecule folds and unfolds, and how the terminal double bond orients itself relative to the carbamate (B1207046) group. Analysis of the simulation trajectory can yield information on the population of different conformers and the timescale of their interconversion. This is particularly important for understanding how the molecule might present itself to a binding partner or a reactant in a chemical reaction.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, identifying transition states, and predicting reaction outcomes.
Prediction of Selectivity and Reaction Pathways
The presence of both an alkene and a carbamate group in this compound suggests a rich and potentially complex reactivity profile. For instance, the alkene moiety can undergo various addition reactions. Computational studies can predict the selectivity of such reactions.
For example, in an electrophilic addition to the double bond, computational modeling can determine the relative energies of the transition states leading to the Markovnikov and anti-Markovnikov products, thereby predicting the regioselectivity. Similarly, for reactions involving the carbamate group, such as hydrolysis or reactions at the nitrogen atom, computational methods can map out the potential energy surface of the reaction, identifying the lowest energy pathway.
By calculating the activation energies for competing reaction pathways, a quantitative prediction of the product distribution can be made. These theoretical predictions can guide the design of new synthetic routes and the optimization of reaction conditions.
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering a powerful tool for the structural elucidation and verification of molecules like this compound. In silico techniques, primarily based on quantum mechanics, allow for the calculation of spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass-to-charge ratios for mass spectrometry (MS).
Density Functional Theory (DFT) is a commonly employed method for these predictions due to its favorable balance between computational cost and accuracy. By using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)), researchers can model the electronic structure of the molecule and derive its spectroscopic properties.
For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then correlated with experimental data obtained from laboratory measurements. A strong correlation between the predicted and experimental spectra serves as a high-confidence confirmation of the compound's proposed structure. Discrepancies, on the other hand, can point to incorrect structural assignments or highlight the presence of conformational isomers.
The table below illustrates a hypothetical correlation between predicted and experimental ¹³C NMR data for the compound.
| Atom Name | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C =O (Carbamate) | 155.8 | 156.2 |
| C (CH₃)₃ (tert-Butyl) | 79.5 | 79.9 |
| C H₂-N (Methylene) | 49.2 | 49.6 |
| N-C H₃ (Methyl) | 34.1 | 34.5 |
| C H=CH₂ (Alkene) | 134.5 | 134.9 |
| CH=C H₂ (Alkene) | 117.3 | 117.7 |
| N-CH₂-C H₂-CH | 33.8 | 34.2 |
| C(C H₃)₃ (tert-Butyl) | 28.4 | 28.8 |
Similarly, IR spectroscopy predictions involve calculating the vibrational frequencies of the molecule's chemical bonds. For this compound, key vibrational modes would include the C=O stretch of the carbamate group, the C-N stretch, the C=C stretch of the butenyl group, and the various C-H stretches. Computational models can predict these frequencies, which are often systematically scaled to correct for anharmonicity and other method-inherent errors, providing a valuable comparison to the experimental IR spectrum.
Solvent Effects Modeling using Implicit and Explicit Solvation Models
The chemical behavior, structure, and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational modeling of these solvent effects is crucial for understanding the compound's behavior in realistic chemical environments. Two primary approaches are used for this purpose: implicit and explicit solvation models.
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach simplifies the system by averaging the solvent effects, which makes the calculations computationally efficient. For this compound, an implicit model could be used to predict how its conformational equilibrium shifts in solvents of varying polarity, such as water versus hexane. The model would calculate the free energy of solvation, providing insights into the compound's solubility and thermodynamic stability in different environments.
Explicit Solvation Models offer a more detailed and accurate, albeit computationally expensive, picture. In this approach, individual solvent molecules are included in the calculation. This is often achieved through hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute (this compound) is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with classical molecular mechanics force fields. This method is particularly important for studying specific solute-solvent interactions, such as hydrogen bonding, which an implicit model cannot describe. For instance, an explicit model could be used to investigate how water molecules specifically interact with the carbonyl oxygen of the carbamate group, potentially influencing the molecule's reactivity or spectroscopic properties.
The choice between implicit and explicit models depends on the specific research question. For general solubility and stability predictions, implicit models are often sufficient. For detailed investigations into reaction mechanisms or specific intermolecular interactions, the accuracy of explicit models is indispensable.
Mechanistic Insights and Kinetic Studies of Reactions Involving Tert Butyl But 3 En 1 Yl Methyl Carbamate
Detailed Reaction Mechanism Probing using Advanced Analytical Techniques
The reaction mechanisms of molecules like tert-butyl but-3-en-1-yl(methyl)carbamate are often investigated through a combination of experimental and computational methods. Common transformations for this substrate would include intramolecular cyclization reactions such as aza-Wacker cyclization and ring-closing metathesis (RCM), as well as intermolecular reactions like hydroboration-oxidation.
Aza-Wacker Cyclization: The aza-Wacker cyclization is a powerful tool for constructing nitrogen-containing heterocycles. For a substrate like this compound, this palladium-catalyzed intramolecular oxidative amination would likely proceed via a syn-aminopalladation of the double bond. scispace.com Isotope labeling experiments and substrate probe studies on similar systems have been crucial in elucidating the mechanism. scispace.com The key steps involve the coordination of the palladium(II) catalyst to the alkene, followed by the intramolecular nucleophilic attack of the nitrogen atom of the carbamate (B1207046) onto the activated alkene. Subsequent β-hydride elimination or reductive elimination would then yield the cyclic product and regenerate the palladium catalyst. The N-Boc group's role and the reaction's progression can be monitored using techniques like in-situ IR spectroscopy. acs.org
Ring-Closing Metathesis (RCM): RCM provides another pathway to cyclic amines. The mechanism, famously elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate. organic-chemistry.org For this compound to undergo RCM, it would first need to be further functionalized with another terminal alkene. However, the principles of RCM are relevant. The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. The choice of catalyst is critical, as electron-rich amines can be challenging substrates. nih.gov The N-Boc protecting group is generally stable under these conditions and can influence the reaction's efficiency. orgsyn.org Advanced techniques like NMR spectroscopy are used to track the formation of the metallacyclobutane and the subsequent release of the cyclic product and the regenerated catalyst.
Hydroboration-Oxidation: The mechanism of this classic two-step reaction is well-established. masterorganicchemistry.com It begins with the concerted syn-addition of a borane (B79455) reagent (like BH₃·THF) across the terminal double bond. The boron atom adds to the less substituted carbon, leading to an anti-Markovnikov regioselectivity. masterorganicchemistry.com This is followed by an oxidation step, typically with hydrogen peroxide and a base, where the carbon-boron bond is replaced by a carbon-oxygen bond with retention of stereochemistry. masterorganicchemistry.com
Kinetic Studies of Key Transformations (e.g., Rate Constants, Activation Energies)
For instance, in the gas-phase elimination kinetics of other tert-butyl carbamates, the rate coefficients and activation energies have been determined. These studies show a dependence on the structure of the carbamate. The temperature dependence of the rate coefficients is typically expressed by the Arrhenius equation.
Below is a table with representative kinetic data for the thermal decomposition of related carbamates, which proceeds through a six-membered ring transition state.
| Compound | Temperature Range (°C) | log(A, s⁻¹) | Eₐ (kJ/mol) |
| tert-Butyl carbamate | 249.0 - 280.9 | 13.02 ± 0.46 | 161.6 ± 4.7 |
| tert-Butyl N-hydroxycarbamate | 219.0 - 250.3 | 12.52 ± 0.11 | 147.8 ± 1.1 |
| Data sourced from a study on the gas-phase elimination kinetics of tert-butyl esters of carbamic acids. researchgate.net |
In solution-phase reactions like the aza-Wacker cyclization, kinetic studies have shown that the alkene insertion into the Pd-N bond is often the turnover-limiting and irreversible step. illinois.edu The rate of reaction can be significantly influenced by the solvent, temperature, and the nature of the ligands on the palladium catalyst. For example, in some palladium-catalyzed reactions, the addition of excess pyridine (B92270) can increase the rate of reductive elimination, while the addition of acetic acid can accelerate the β-hydride elimination step. illinois.edu
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemical outcome of reactions involving this compound would be of significant interest, particularly in the synthesis of chiral building blocks.
In aza-Wacker cyclizations , the stereochemistry of the newly formed C-N bond is a key consideration. Asymmetric versions of this reaction have been developed using chiral ligands on the palladium catalyst, achieving high enantiomeric excesses. scispace.com The diastereoselectivity of the cyclization can also be controlled, especially when there are pre-existing stereocenters in the molecule.
Hydroboration-oxidation is known for its predictable stereochemistry. The syn-addition of the borane and hydrogen across the double bond establishes a defined relative stereochemistry. masterorganicchemistry.com If the substrate is chiral, this can lead to the formation of diastereomers.
In nickel-catalyzed cross-coupling reactions of benzylic carbamates, a fascinating ligand-controlled stereodivergence has been observed. The use of a tricyclohexylphosphine (B42057) (PCy₃) ligand can lead to retention of stereochemistry at the electrophilic carbon, while an N-heterocyclic carbene (NHC) ligand like SIMes can result in inversion. nih.gov This highlights the profound impact of ligand choice on the stereochemical outcome.
Below is a table summarizing the stereochemical outcomes observed in a nickel-catalyzed cross-coupling of a benzylic carbamate, which illustrates the principle of ligand-controlled stereoselectivity.
| Ligand | Stereochemical Outcome | Enantiospecificity (es) |
| PCy₃ | Retention | 95% |
| SIMes | Inversion | 95% |
| Data from a study on stereospecific nickel-catalyzed cross-coupling of benzylic carbamates. nih.gov |
Ligand and Catalyst Design for Specific Reactivity Modulation
The modulation of reactivity and selectivity through ligand and catalyst design is a cornerstone of modern organic synthesis, and it is highly relevant for transformations involving this compound.
For Ring-Closing Metathesis (RCM): The choice of ruthenium catalyst is paramount. First-generation Grubbs catalysts are often effective, but second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands, such as Grubbs II or the Hoveyda-Grubbs catalysts, generally exhibit higher activity and broader functional group tolerance, which is crucial when dealing with potentially coordinating amine functionalities. organic-chemistry.orgnih.gov The design of catalysts with specific steric and electronic properties allows for control over the rate and selectivity of the metathesis reaction.
For Aza-Wacker Cyclizations: The ligand on the palladium catalyst plays a critical role in determining the efficiency and stereoselectivity of the reaction. Chiral ligands, such as tBu-Pyrox, have been successfully employed to achieve high enantioselectivity. scispace.com The nature of the oxidant and any additives also significantly impacts the catalytic cycle.
For Cross-Coupling Reactions: As mentioned previously, the choice of ligand in nickel-catalyzed cross-coupling reactions can dramatically alter the stereochemical outcome. nih.gov This is attributed to the different mechanistic pathways favored by different ligands. Phosphine ligands and NHC ligands interact differently with the metal center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
The following table provides examples of how catalyst and ligand design can influence the outcome of reactions relevant to a substrate like this compound.
| Reaction | Catalyst/Ligand System | Observed Effect |
| Ring-Closing Metathesis | Grubbs II (NHC ligand) | Higher activity and stability compared to first-generation catalysts. nih.gov |
| Asymmetric Aza-Wacker | Pd(OAc)₂ / tBu-Pyrox | High enantioselectivity in the formation of cyclic products. scispace.com |
| Ni-Catalyzed Cross-Coupling | Ni / PCy₃ vs. Ni / SIMes | Switchable stereochemistry (retention vs. inversion). nih.gov |
Future Research Directions and Methodological Innovations
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The prediction and optimization of chemical reactions using machine learning (ML) and artificial intelligence (AI) is a rapidly advancing field that holds significant promise for the study of molecules like tert-Butyl but-3-en-1-yl(methyl)carbamate. While direct ML studies on this specific carbamate (B1207046) are not yet prevalent in the literature, the principles and tools developed can be readily applied.
Reaction Outcome and Yield Prediction:
Machine learning models, particularly neural networks and graph-based approaches, are increasingly used to predict the outcomes and yields of organic reactions. nih.govnih.gov For this compound, these models could predict the regioselectivity and stereoselectivity of additions to the double bond, or the conditions required for selective deprotection of the Boc group without affecting the alkene. By training models on large datasets of reactions involving N-alkenylcarbamates and related structures, it would be possible to forecast the most likely products under various catalytic conditions. For instance, a model could predict the major product of a reaction between the carbamate and an electrophile, considering factors like solvent, temperature, and catalyst. researchgate.net
Optimization of Synthesis and Derivatization:
Data-Driven Discovery of Novel Reactivity:
Machine learning can also aid in the discovery of new reactions by identifying unexpected patterns in reactivity data. nih.gov By analyzing the outcomes of various reactions performed on this compound and its analogs, ML algorithms could uncover novel reactivity patterns of the N-alkenylcarbamate functional group that are not immediately obvious to human chemists.
Development of Novel Green Chemistry Protocols for Carbamate Synthesis and Derivatization
The synthesis and derivatization of carbamates have traditionally relied on reagents that are hazardous and generate significant waste, such as phosgene (B1210022). The development of greener synthetic methods is a key focus of modern chemistry, and these principles can be applied to the production and use of this compound.
Sustainable Synthesis Routes:
Greener routes to carbamates often involve the use of carbon dioxide (CO2) as a C1 source, avoiding toxic phosgene derivatives. researchgate.netmdpi.com The synthesis of this compound could be envisioned through a three-component coupling of N-methyl-3-buten-1-amine, tert-butanol (B103910), and CO2, mediated by a suitable catalyst. mdpi.com Other green approaches include the use of dimethyl carbonate as a less hazardous carbonylating agent. mzcloud.org
Biocatalytic Methods:
Enzymes offer a highly selective and environmentally benign alternative for chemical synthesis. acs.org Esterases and lipases have been shown to catalyze the formation of carbamates in aqueous media, which could be a potential route for the synthesis of this compound. acs.org Biocatalysis could also be employed for the selective transformation of the butenyl group, for example, through enzymatic epoxidation or dihydroxylation, under mild conditions.
Solvent-Free and Catalytic Derivatizations:
Developing solvent-free reaction conditions or using recyclable catalysts for the derivatization of this compound would significantly improve the environmental footprint of its use. For instance, solid-supported catalysts could be employed for reactions involving the alkene, facilitating easy separation and reuse.
Exploration of Unprecedented Reactivity Patterns of the N-Alkenylcarbamate Moiety
The N-alkenylcarbamate functional group in this compound possesses a unique electronic character that can lead to novel reactivity.
Modulation of Alkene Reactivity:
The electron-withdrawing nature of the carbamate group influences the reactivity of the butenyl double bond. Typically, enamines are nucleophilic at the β-carbon, however, the N-acyl group in N-alkenylcarbamates can alter this behavior. Research on related systems has shown that with appropriate substitution, such as an α-aryl group, the β-carbon can become electrophilic and undergo reactions like carbolithiation. nih.gov This suggests that the reactivity of the butenyl group in the title compound could be tuned for specific synthetic applications.
Participation in Cycloaddition Reactions:
The butenyl moiety can act as a dienophile or a partner in various cycloaddition reactions. orgsyn.org The electronic nature of the double bond, modulated by the adjacent carbamate, could influence the feasibility and selectivity of Diels-Alder reactions, [4+2] cycloadditions, and other pericyclic reactions. Exploring these possibilities could lead to the synthesis of complex cyclic structures containing the N-methyl-N-Boc-aminoethyl fragment.
Intramolecular Reactions:
The presence of both a reactive alkene and a protected amine in the same molecule allows for the exploration of intramolecular reactions. For example, under specific conditions, intramolecular cyclization could be induced to form nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Potential Applications in Supramolecular Chemistry and Materials Science (e.g., as monomers for specialized polymers)
The bifunctional nature of this compound makes it an interesting candidate for applications in materials science, particularly in the synthesis of functional polymers.
Monomer for Polymer Synthesis:
The terminal alkene of this compound can undergo polymerization through various methods, such as free-radical polymerization, to produce a polymer with pendant N-methyl-N-Boc-carbamate groups. The presence of the carbamate functionality can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and the potential for post-polymerization modification. wikipedia.org Carbamate-containing monomers are known to be used in the development of specialized polymers, including polyurethanes. wikipedia.org
Functional Polymers:
After polymerization, the Boc protecting group on the polymer side chains can be removed under acidic conditions to expose the secondary amine. This would yield a cationic polymer with reactive amine functionalities that can be further modified. Such polymers could have applications as gene delivery vectors, antimicrobial agents, or as scaffolds for the immobilization of catalysts or drugs. The ability to control the deprotection would allow for the creation of smart materials that respond to changes in pH.
Supramolecular Assembly:
The carbamate group can participate in hydrogen bonding, which could be exploited in the design of self-assembling supramolecular structures. While the N-methyl group in the title compound reduces its hydrogen-bonding capability compared to a secondary carbamate, the carbonyl oxygen can still act as a hydrogen bond acceptor. This could be a design element in the creation of ordered materials.
Contribution to the Synthesis of Diverse Nitrogen-Containing Scaffolds for Chemical Biology Research
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and chemical biology due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov this compound can serve as a valuable starting material for the synthesis of a variety of these scaffolds.
Synthesis of Heterocyclic Compounds:
The butenyl side chain can be functionalized and then used in cyclization reactions to construct various heterocyclic systems. For example, oxidation of the double bond to an aldehyde or carboxylic acid, followed by intramolecular reactions with the deprotected amine, could lead to the formation of piperidines, pyrrolidines, or other nitrogen-containing rings. The stereochemistry of these reactions could potentially be controlled to generate enantiomerically pure compounds.
Building Block for Bioactive Molecule Synthesis:
The compound can be used as a four-carbon building block that introduces a protected secondary amine. This is a common motif in many biologically active molecules. The butenyl group provides a handle for further chemical transformations, such as cross-coupling reactions or additions, to build up molecular complexity. The Boc protecting group allows for the unmasking of the amine at a later stage in a synthetic sequence, which is a crucial strategy in the total synthesis of complex natural products.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl but-3-en-1-yl(methyl)carbamate, and how is reaction efficiency monitored?
- Methodology : The compound is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A typical protocol involves reacting an amine precursor with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., NaHCO₃ or DIEA). Reaction progress is tracked by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction workup includes extraction (e.g., ethyl acetate/water), drying (MgSO₄), and solvent removal. Yield optimization focuses on stoichiometric control and temperature modulation (e.g., reflux in EtOH for deprotection) .
| Example Reaction Conditions |
|---|
| Solvent: THF/DCM |
Q. Which purification techniques are prioritized for tert-butyl carbamates, and how are they selected?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard due to moderate polarity and thermal stability. For crystalline derivatives, recrystallization (ethanol/dichloromethane-hexane) improves purity. Solubility in chlorinated solvents (e.g., DCM) and melting point data guide method selection. Rotary evaporation at ≤40°C prevents decomposition .
Q. What safety protocols are critical during handling and storage?
- Methodology : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use fume hoods for synthesis to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Spills are managed with sand/vermiculite absorption, followed by ethanol rinsing .
Advanced Research Questions
Q. How can conflicting NMR/IR data between theoretical and experimental results be resolved?
- Methodology : Discrepancies often arise from rotameric conformations or hydrogen bonding. Use 2D NMR (NOESY, HSQC) to confirm spatial correlations and variable-temperature NMR to assess dynamic equilibria. X-ray crystallography (refined via SHELXL ) provides definitive structural validation. Computational tools (DFT, Gaussian) model hydrogen-bonding networks and predict spectra .
| Analytical Workflow |
|---|
| 1. NMR/IR data acquisition → 2. Conformational analysis (DFT) → 3. X-ray structure determination → 4. SHELX refinement |
Q. What strategies optimize multi-step synthesis yields for complex carbamates?
- Methodology : Use orthogonal protecting groups (e.g., Boc for amines) to minimize side reactions. Monitor intermediates via LC-MS. Catalytic systems (e.g., Pd(PPh₃)₂Cl₂/CuI in Sonogashira coupling ) enhance efficiency. Kinetic studies (e.g., varying stoichiometry of Boc₂O) identify rate-limiting steps. Patent syntheses report 60–90% yields through iterative optimization .
Q. How do hydrogen-bonding patterns influence crystallographic packing?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. Graph-set analysis (Etter’s rules ) categorizes motifs like R₂²(8) rings. SHELXL refines hydrogen-bond distances/angles, while Mercury software visualizes packing diagrams. Thermal ellipsoid analysis assesses molecular rigidity .
Q. What mechanistic insights explain regioselectivity in carbamate alkylation?
- Methodology : Steric and electronic factors dictate alkylation sites. Density Functional Theory (DFT) calculates transition-state energies for competing pathways. Experimental validation involves synthesizing regioisomers and comparing NMR/LC-MS profiles. Patent routes use bulky bases (e.g., LDA) to direct alkylation .
Data Contradiction Analysis
Q. How are unexpected byproducts characterized and mitigated in Boc-protection reactions?
- Methodology : Byproducts (e.g., over-alkylation) are identified via GC-MS or HRMS. Mitigation involves adjusting reaction time, temperature, or Boc₂O equivalents. Case studies show reducing reaction time from 12h to 6h decreases dimerization from 15% to <5% .
Q. What methods validate the absence of hazardous impurities in research-scale batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
